molecular formula C28H43Cl2N5O6S B12302269 VH032-PEG2-NH2 (dihydrochloride)

VH032-PEG2-NH2 (dihydrochloride)

Cat. No.: B12302269
M. Wt: 648.6 g/mol
InChI Key: JHDIGXLPWYVAKX-UHFFFAOYSA-N
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Description

VH032-PEG2-NH2 (dihydrochloride) is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC based von Hippel-Lindau ligand and a 2-unit polyethylene glycol linker. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH032-PEG2-NH2 (dihydrochloride) involves the conjugation of the von Hippel-Lindau ligand with a polyethylene glycol linker. The reaction typically requires the use of protecting groups to ensure selective reactions at specific sites. For instance, the Boc-protected version of VH032 can be used, which removes the protecting group under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for VH032-PEG2-NH2 (dihydrochloride) are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

VH032-PEG2-NH2 (dihydrochloride) primarily undergoes substitution reactions, particularly in the context of forming PROTACs. The compound can react with various target protein ligands to form a bifunctional molecule that recruits the E3 ligase and the target protein .

Common Reagents and Conditions

Common reagents used in the synthesis of VH032-PEG2-NH2 (dihydrochloride) include Boc-protected VH032, polyethylene glycol, and acidic conditions for deprotection. The reactions are typically carried out in organic solvents such as dimethylformamide or dichloromethane .

Major Products Formed

The major product formed from the synthesis of VH032-PEG2-NH2 (dihydrochloride) is the final E3 ligase ligand-linker conjugate, which can be further used to synthesize PROTACs .

Scientific Research Applications

VH032-PEG2-NH2 (dihydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.

    Biology: Employed in the selective degradation of target proteins, aiding in the study of protein-protein interactions and cellular pathways.

    Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation, offering a novel approach to drug development.

    Industry: Utilized in the development of new chemical probes and tools for drug discovery

Mechanism of Action

VH032-PEG2-NH2 (dihydrochloride) functions by recruiting the von Hippel-Lindau E3 ligase to the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome. The compound binds to the von Hippel-Lindau protein, forming a complex that brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VH032-PEG2-NH2 (dihydrochloride) is unique due to its specific incorporation of the von Hippel-Lindau ligand and polyethylene glycol linker, which enhances its solubility and stability. This makes it particularly effective in the synthesis of PROTACs, offering a versatile tool for targeted protein degradation .

Properties

Molecular Formula

C28H43Cl2N5O6S

Molecular Weight

648.6 g/mol

IUPAC Name

1-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C28H41N5O6S.2ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H

InChI Key

JHDIGXLPWYVAKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl

Origin of Product

United States

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